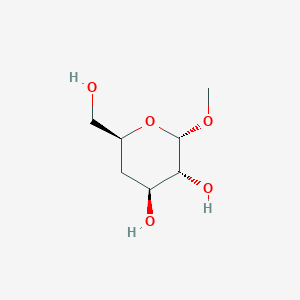

4-脱氧-a-D-吡喃葡萄糖甲基

描述

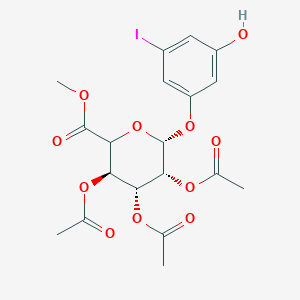

Synthesis Analysis

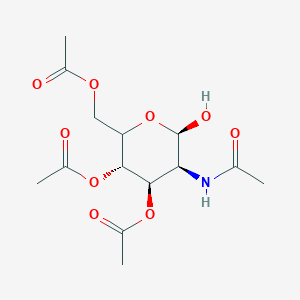

The synthesis of methyl 4-deoxy-α-D-glucopyranoside and its derivatives involves multiple steps, including stereospecific labeling, amination, and glycosylation reactions. For instance, efficient syntheses of [13C]methyl 2-[15N]amino-2-deoxy-beta-D-glucopyranoside derivatives were described, showcasing the capability for selective labeling which is beneficial for structural and functional analysis (Boulineau & Wei, 2001). Another example includes the stereospecific synthesis of derivatives aimed at studying the side chain conformations of glucopyranosides, further highlighting the advanced techniques employed in the synthesis of such sugars (Kato, Vasella, & Crich, 2017).

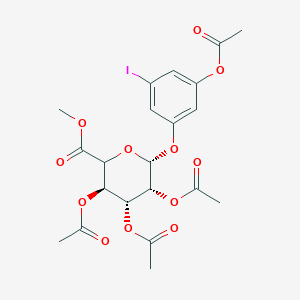

Molecular Structure Analysis

The molecular structure of methyl 4-deoxy-α-D-glucopyranoside derivatives has been studied using various analytical techniques, including NMR and X-ray crystallography. These studies reveal detailed information about the conformation and configuration of these molecules. For instance, the crystal and molecular structure analysis of methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside provided insights into the glucopyranoses' chair conformation and the relative orientation of units within the molecule (Mackie et al., 2002).

科学研究应用

与4-脱氧-a-D-吡喃葡萄糖甲基相关的4-氨基-4-脱氧-a-D-吡喃葡萄糖甲基在亚硝酸的作用下发生脱氨反应,产生多种产物,包括a-D-吡喃葡萄糖甲基。本研究重点介绍了相关化合物的化学反应和转化(Kin, Williams, & Horsington, 1971)。

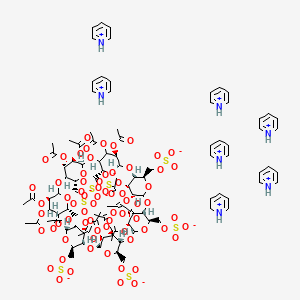

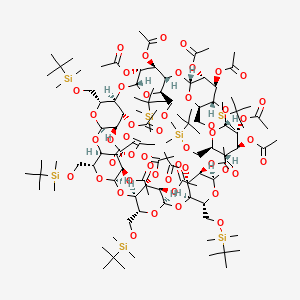

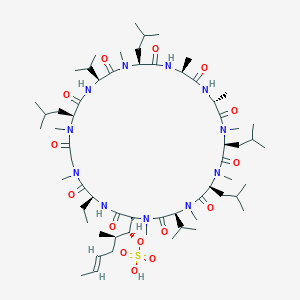

包括a-D-吡喃葡萄糖甲基衍生物在内的二级糖磺酸的合成研究旨在用磺酸取代各种寡糖单元中的硫酸酯,证明了该化合物在有机合成中的用途(Lipták et al., 2004)。

2-氨基-2-脱氧-a-D-吡喃葡萄糖甲基硫酸盐由2-(苄氧羰基)氨基-2-脱氧-a-D-吡喃葡萄糖甲基制备,揭示了该化合物在硫酸化碳水化合物合成中的相关性(Leder, 1988)。

使用核磁数据研究了麦芽糖及其氮类似物(包括4-氨基-4-脱氧-a-D-吡喃葡萄糖甲基)在水溶液中的构象平衡,深入了解了该化合物在溶液中的结构行为(Bock, Duus, & Refn, 1992)。

对源自a-D-吡喃葡萄糖甲基的某些环氧化合物的开环区域化学控制的研究突出了该化合物在理解和控制碳水化合物化学中的化学反应方面的用途(Crotti et al., 2002)。

安全和危害

When handling Methyl 4-deoxy-a-D-glucopyranoside, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye7. Use of personal protective equipment and ensuring adequate ventilation is advised7.

未来方向

Methyl 4-deoxy-a-D-glucopyranoside finds applications in various fields, including biochemical research, cell culture, chemical synthesis, analytical chemistry, and the pharmaceutical industry8. It is used as an inhibitor of lectin-conjugate binding and is commonly used in protein purification for eluting glycoproteins and other glycoconjugates from affinity chromatography columns of agarose lectin8. It shows promise for future drug development2.

属性

IUPAC Name |

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNZRNVPEASSLV-YTLHQDLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-deoxy-a-D-glucopyranoside | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)